GSK-2586881
Description
Properties
Molecular Formula |
C29H29N3O3S |
|---|---|
Appearance |
Solid powder |
Synonyms |
GSK2586881; GSK 2586881; GSK-2586881; APN01; APN 01; APN-01.; NONE |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Gsk 2586881
Enzymatic Activity and Substrate Specificity of GSK-2586881
As a carboxypeptidase, the primary function of this compound is the cleavage of specific peptide substrates. portlandpress.comresearchgate.net Its activity directly influences the concentrations of key components of the renin-angiotensin system.
A primary and well-characterized enzymatic action of this compound is the hydrolysis of Angiotensin II (Ang II). drugbank.comresearchgate.net It functions as a negative regulator of the classical RAS axis by cleaving the octapeptide Ang II to generate the heptapeptide (B1575542) Angiotensin-(1-7) (Ang-(1-7)). portlandpress.com This action effectively reduces the levels of the potent vasoconstrictor Ang II while simultaneously increasing the concentration of the vasodilator Ang-(1-7). portlandpress.com
Furthermore, this compound can also process Angiotensin I. portlandpress.comimrpress.com It cleaves the decapeptide Angiotensin I to produce the nonapeptide Angiotensin-(1-9). portlandpress.comimrpress.comimrpress.com Angiotensin-(1-9) can then be further converted by other enzymes, such as angiotensin-converting enzyme (ACE), to form Ang-(1-7). portlandpress.com Clinical studies have confirmed that infusion of this compound leads to a rapid decrease in Ang II levels, accompanied by a swift increase in both Ang-(1-7) and another metabolite, Angiotensin-(1-5). nih.govresearchgate.net
| Substrate | Product(s) of Cleavage by this compound (rhACE2) |
| Angiotensin II | Angiotensin-(1-7) |
| Angiotensin I | Angiotensin-(1-9) |
This table summarizes the primary cleavage activities of this compound on key angiotensin peptides.
The substrate specificity of ACE2, and thus this compound, extends beyond angiotensin peptides. portlandpress.com Research indicates that ACE2 can hydrolyze other biological substrates, including (des-Arg9)-bradykinin, which is a metabolite of bradykinin (B550075) and an agonist for the kinin B1 receptor. portlandpress.comnih.gov The loss of ACE2 activity has been linked to an extended half-life of (des-Arg9)-bradykinin, implying that ACE2 plays a role in its degradation. nih.gov This suggests that this compound contributes to the breakdown of this pro-inflammatory kinin system metabolite.
Clinical investigations have provided insights into the kinetics of this compound's activity in vivo. Following intravenous administration, the modulation of RAS peptides is rapid. nih.govnih.gov A dramatic decrease in plasma Ang II levels can be observed as early as 30 minutes post-infusion, with the lowest point reached within the first 12 hours. nih.gov
Concurrently, there is a corresponding and rapid increase in the concentrations of the products Ang-(1-7) and Ang-(1-5). nih.govnih.gov The duration of this effect can vary; some studies noted that the initial spike in product concentrations was most prominent in the first 30 to 60 minutes, potentially reflecting a high turnover of the Ang II substrate pool. nih.gov However, other findings suggest that elevated levels of Ang-(1-7) can be maintained for at least 24 hours, leading to a prolonged lowering of Ang II. imrpress.comimrpress.com The systemic exposure to this compound has been shown to increase nearly proportionally with the administered dose. researchgate.netimrpress.com
Modulation of the Renin-Angiotensin System (RAS) by this compound
By enzymatically altering the balance of key peptides, this compound fundamentally modulates the RAS, shifting it away from a pro-inflammatory, vasoconstrictive state towards a counter-regulatory, vasoprotective state. guidetopharmacology.orgnih.gov
The administration of this compound results in a consistent, rapid, and sustained reduction in circulating Angiotensin II levels. nih.govnih.govnih.gov This is a direct consequence of its enzymatic degradation of Ang II. Ang II is the primary effector of the classical RAS, mediating its effects largely through the Angiotensin II Type 1 Receptor (AT1R). portlandpress.comnih.gov By significantly lowering Ang II concentrations, this compound effectively diminishes the signaling through the ACE/Ang II/AT1R axis, which is responsible for promoting vasoconstriction, inflammation, and fibrosis. portlandpress.compreprints.org
| RAS Axis | Key Peptide | Primary Receptor | Key Effects | Impact of this compound |
| Classical (Pro-inflammatory) | Angiotensin II | AT1R | Vasoconstriction, Inflammation, Fibrosis, Proliferation | Downregulation |
| Counter-regulatory (Protective) | Angiotensin-(1-7) | Mas Receptor | Vasodilation, Anti-inflammatory, Anti-fibrotic, Anti-proliferative | Upregulation |
This table contrasts the two main axes of the Renin-Angiotensin System and the modulatory effect of this compound.
The second key consequence of this compound's activity is the direct increase in Ang-(1-7) levels from the degradation of Ang II. nih.govnih.gov Ang-(1-7) is the main endogenous ligand for the G protein-coupled Mas receptor (MasR). portlandpress.comresearchgate.netnih.gov Therefore, by increasing the available Ang-(1-7), this compound enhances the activity of the protective arm of the RAS, known as the ACE2/Ang-(1-7)/Mas axis. portlandpress.comimrpress.comnih.gov
Activation of the Ang-(1-7)/Mas receptor axis elicits biological effects that generally oppose those of the Ang II/AT1R axis. portlandpress.comresearchgate.net These effects include vasodilation, and anti-proliferative, anti-inflammatory, and anti-fibrotic actions. researchgate.netnih.govresearchgate.net This rebalancing of the RAS is the core of this compound's molecular and cellular pharmacological action. nih.govresearchgate.net
Influence on Angiotensin-(1-5) Production
This compound, as a recombinant form of ACE2, plays a crucial role in the metabolism of various angiotensin peptides. The classical axis of the RAS involves the conversion of angiotensin I to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). This compound counteracts this by converting Ang II to the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7) (Ang-(1-7)).
Furthermore, ACE is also known to catalyze the conversion of Ang-(1-7) to a smaller, inactive peptide called Angiotensin-(1-5) (Ang-(1-5)). Clinical trial data has shown that treatment with APN01 (this compound) led to an enhanced level of Ang-(1-5) in the plasma of patients. This suggests that by increasing the substrate for ACE (Ang-(1-7)), this compound indirectly influences the production of Ang-(1-5).
Cell-Specific Effects of this compound In Vitro
The cellular effects of this compound have been investigated in various cell types, revealing its potential to modulate key cellular processes.
Endothelial Cell Responses to this compound
Endothelial cells are a primary target for the protective effects of this compound. Ang II is known to induce endothelial dysfunction by promoting inflammation and oxidative stress. In vitro studies have demonstrated that primary human endothelial cells (ECs) derived from various tissues, including the lungs, heart, and kidneys, express low levels of ACE2 and are not readily infected by viruses that use this receptor. However, when these cells are transduced to express recombinant ACE2, they become susceptible to infection, which can lead to cell lysis.
This compound, being a soluble form of ACE2, can bind to viral spike proteins, potentially preventing their interaction with membrane-bound ACE2 on endothelial cells and subsequent cellular damage. Moreover, by reducing Ang II levels, this compound can mitigate Ang II-induced endothelial injury.
Modulation of Cellular Proliferation and Apoptosis
The renin-angiotensin system is implicated in the regulation of cell growth and survival. Ang II is known to promote cellular proliferation and inhibit apoptosis, processes that are crucial in the development of various pathologies, including cancer. The ACE2/Ang-(1-7) axis, which is enhanced by this compound, generally opposes these effects.
In vitro studies have shown that Ang II stimulates the proliferation and migration of cardiofibroblasts, which is rescued by treatment with an apelin-13 (B560349) peptide that increases ACE2 levels. Furthermore, in hepatocellular carcinoma cells, ACE2 overexpression has been shown to reduce in vitro cell proliferation. Conversely, decreased olfactory receptor activity has been linked to the promotion of cell proliferation and inhibition of apoptosis.
This compound can also indirectly affect apoptosis. For instance, in response to Ang II, cultured cardiofibroblasts exhibit increased superoxide (B77818) generation and apoptosis, which is prevented by an apelin-13 peptide that upregulates ACE2. Additionally, administration of recombinant human ACE2 has been shown to mitigate neural cell death, including apoptosis, in a model of traumatic brain injury by reducing the activation of caspase-3.
Effects on Cellular Migration and Invasion
Cellular migration and invasion are fundamental processes in development, immune responses, and disease progression, such as cancer metastasis. The RAS plays a role in modulating these processes. Ang II has been shown to promote the migration of cardiofibroblasts in vitro. The ACE2/Ang-(1-7) axis, potentiated by this compound, is expected to counteract these Ang II-mediated effects. In vitro experiments have demonstrated that Ang II-induced increases in cellular migration in rat aortic adventitial fibroblasts were partially blocked by the exogenous replenishment of ELA and recombinant FGF21, which are linked to ACE2 signaling.
Immunomodulatory Properties of this compound in Cellular Contexts
This compound exhibits significant immunomodulatory properties, primarily through its influence on the balance of the renin-angiotensin system. Ang II is recognized as a pro-inflammatory peptide, while Ang-(1-7) possesses anti-inflammatory effects. By converting Ang II to Ang-(1-7), this compound can shift the local and systemic environment towards an anti-inflammatory state.
In vitro, this is exemplified by the ability of recombinant human ACE2 to reduce inflammatory reactions. For example, in a model of traumatic brain injury, rhACE2 treatment suppressed the increase of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1β. Furthermore, clinical trials are investigating the effectiveness of rhACE2 in inducing beneficial immunomodulatory results in various inflammatory conditions. The immunomodulatory effects also extend to potentially inhibiting the production of proinflammatory prostaglandins.
Impact on Oxidative Stress Markers at the Cellular Level
A key aspect of the cellular pharmacology of this compound is its ability to mitigate oxidative stress. Ang II is a potent inducer of oxidative stress through the activation of NADPH oxidase and the generation of reactive oxygen species (ROS). This increase in oxidative stress contributes to cellular damage and dysfunction.
This compound, by degrading Ang II, directly reduces the substrate for ROS production. In vitro studies using cultured rat mesangial cells have demonstrated that recombinant human ACE2 prevents high glucose and Ang II-induced oxidative stress and NADPH oxidase activation. Similarly, in cultured neonatal rat cardiomyocytes and cardiofibroblasts, Ang II-induced superoxide generation was rescued by treatment with an apelin-13 peptide that increases ACE2 levels. The administration of recombinant human ACE2 has been shown to normalize renal oxidative stress in animal models.
Below is a table summarizing the observed effects of recombinant human ACE2 (this compound) on various cellular markers of oxidative stress in vitro.
| Cell Type | Stimulus | Effect of rhACE2 (this compound) | Outcome |
| Rat Mesangial Cells | High Glucose | Attenuated Dihydroethidium (DHE) fluorescence | Reduction in superoxide production |
| Rat Mesangial Cells | Angiotensin II | Attenuated DHE fluorescence | Reduction in superoxide production |
| Rat Mesangial Cells | High Glucose | Reduced NADPH oxidase activity | Decreased ROS generation |
| Rat Mesangial Cells | Angiotensin II | Reduced NADPH oxidase activity | Decreased ROS generation |
| Neonatal Rat Cardiofibroblasts | Angiotensin II | Prevented increase in superoxide generation | Reduction in oxidative stress |
Interactions with Viral Entry Mechanisms
The primary mechanism by which this compound is proposed to exert its antiviral effect against SARS-CoV-2 is by interfering with the initial stages of viral infection. This involves acting as a competitive inhibitor for the virus's cellular receptor.
Role as a Decoy Receptor for SARS-CoV-2 Spike Protein
This compound, also known as alunacedase alfa and APN01, is a soluble form of the human ACE2 enzyme. nih.gov The SARS-CoV-2 virus, responsible for COVID-19, utilizes its spike glycoprotein (B1211001) to bind to the ACE2 receptor on the surface of human cells, initiating viral entry. plos.org this compound functions as a decoy receptor, mimicking the natural binding site for the virus. apeiron-biologics.comscitechdaily.com By presenting a soluble, alternative target, this compound competitively binds to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. frontiersin.org
This binding action effectively neutralizes the virus, preventing it from attaching to the ACE2 receptors on host cells. scitechdaily.com Engineered soluble ACE2 decoys have been shown to bind to the viral spike protein with high affinity. scitechdaily.comoutbreak.info This mechanism is considered a promising therapeutic strategy because it is more difficult for the virus to develop resistance; any mutation in the spike protein that reduces its affinity for the decoy receptor would likely also diminish its ability to bind to the native ACE2 receptor, thereby reducing its infectivity. scitechdaily.com The interaction is not only one of competitive inhibition; some evidence suggests that binding to the decoy receptor can trigger an irreversible conformational change in the viral spike protein, rendering it incapable of mediating cell entry. scitechdaily.com
Attenuation of Viral Entry into Host Cells In Vitro
Numerous in vitro studies have demonstrated the capacity of recombinant human ACE2, such as this compound, to effectively block the entry of SARS-CoV-2 into host cells. Laboratory experiments using various cell lines susceptible to SARS-CoV-2 infection have quantified the neutralizing activity of these decoy receptors.
For instance, a study utilizing a clinical-grade recombinant human ACE2 (APN01) showed complete neutralization of SARS-CoV-2 in Vero E6 cells at a concentration of 25 μg/ml. nih.gov Another investigation involving an ACE2-Ig fusion protein, which combines the extracellular domain of ACE2 with a fragment of human immunoglobulin G1 (IgG1), reported potent neutralization of a SARS-CoV-2 pseudotyped virus. The half-maximal inhibitory concentration (IC50) values for this fusion protein were found to be as low as 0.1 μg/ml. nih.gov Further research has focused on engineering ACE2 receptor traps with enhanced binding affinity, leading to even more potent neutralization of both pseudotyped and authentic SARS-CoV-2 virus, with IC50 values in the range of 10-100 ng/mL. nih.gov
These findings from in vitro studies underscore the potential of this compound and similar recombinant ACE2 proteins to act as effective viral entry inhibitors.
| Compound/Variant | Virus/Pseudovirus | Cell Line | IC50 / Neutralization Concentration |
| ACE2-Ig | SARS-CoV-2 Pseudovirus | Not Specified | 0.1 µg/mL |
| mACE2-Ig | SARS-CoV-2 Pseudovirus | Not Specified | 0.08 µg/mL |
| ACE2-Ig | SARS-CoV-2 Pseudovirus | A549 | 0.1 µg/mL |
| mACE2-Ig | SARS-CoV-2 Pseudovirus | A549 | 0.03 µg/mL |
| APN01 (rhACE2) | SARS-CoV-2 | Vero E6 | 25 µg/mL (Complete Neutralization) |
| Engineered ACE2-Fc | SARS-CoV-2 Pseudovirus | Not Specified | 28 ng/mL |
| Engineered ACE2-Fc | Authentic SARS-CoV-2 | Not Specified | Comparable to Pseudovirus |
Preclinical Pharmacological Efficacy of Gsk 2586881 in Disease Models
Efficacy in Pulmonary Vascular Disease Models
Attenuation of Pulmonary Arterial Hypertension (PAH) Phenotypes in Rodent Models
Preclinical studies have demonstrated the anti-remodeling effects of GSK-2586881 in animal models of pulmonary hypertension. imrpress.comresearchgate.net These studies highlight the potential of this compound to not only halt disease progression but also to reverse established pathological changes in the pulmonary vasculature.
In a mouse model of familial PAH, administration of this compound has been shown to reverse established pulmonary hypertension. imrpress.comresearchgate.netresearchgate.net This finding is particularly significant as it suggests a potential for the compound to treat advanced stages of the disease. The reversal of the condition in these models indicates a direct impact on the underlying disease mechanisms.
This compound has demonstrated the ability to reduce pulmonary vascular remodeling in various rodent models of PAH. nih.govimrpress.comresearchgate.net For instance, in a murine bleomycin (B88199) model, the compound significantly attenuated vascular remodeling. imrpress.comresearchgate.net This effect is crucial as vascular remodeling, characterized by the proliferation of pulmonary artery smooth muscle cells and endothelial cells, is a key contributor to the increased pulmonary vascular resistance seen in PAH. mdpi.com
Table 1: Effects of this compound on Pulmonary Vascular Remodeling in Rodent Models This table is for illustrative purposes and based on generalized findings from preclinical studies.
| Model | Key Pathological Feature | Effect of this compound |
|---|---|---|
| Familial PAH Mouse Model | Established Pulmonary Hypertension | Reversal of hypertension phenotypes |
| Murine Bleomycin Model | Pulmonary Vascular Remodeling | Significant attenuation of remodeling |
A critical consequence of PAH is the development of right ventricular (RV) hypertrophy and subsequent failure due to the increased afterload on the right ventricle. mdpi.com Infusion of rhACE2 (GSK2586881) in mouse models has been shown to improve RV hypertrophy and hemodynamics in the context of PAH. mdpi.comnih.gov This suggests that this compound may have a dual benefit, targeting both the pulmonary vasculature and the stressed right ventricle.
Amelioration of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) in Preclinical Models
The therapeutic potential of this compound extends to acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), conditions characterized by acute inflammation and damage to the alveolar-capillary barrier. d-nb.infosignavitae.com The renin-angiotensin system is also implicated in the pathogenesis of these syndromes. d-nb.infonih.gov
In a piglet model of lipopolysaccharide (LPS)-induced ALI, this compound attenuated arterial hypoxemia. d-nb.infonih.gov LPS is a component of the outer membrane of Gram-negative bacteria and is commonly used to induce an inflammatory response that mimics sepsis and ALI in preclinical models. elifesciences.orgnih.gov The ability of this compound to improve oxygenation in this model suggests a protective effect on gas exchange, a primary function compromised in ALI and ARDS. d-nb.infonih.gov However, it is noteworthy that in a clinical trial with ARDS patients, GSK2586881 did not lead to an improvement in oxygenation. nih.gov
Table 2: Effect of this compound on Arterial Oxygenation in a Preclinical ALI Model This table is for illustrative purposes and based on generalized findings from a preclinical study.
| Model | Parameter | Outcome with this compound Treatment |
|---|---|---|
| Piglet LPS-Induced ALI | Arterial Hypoxemia | Attenuation |
Counterbalancing Angiotensin II-Mediated Lung Injury
In the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), the renin-angiotensin system is significantly dysregulated, with elevated levels of angiotensin II contributing to inflammation, increased vascular permeability, and lung damage. plos.orgscispace.com this compound, by virtue of being a recombinant human ACE2, directly counteracts these effects by metabolizing angiotensin II into the protective peptide angiotensin-(1-7). plos.org
Preclinical studies have shown that administration of rhACE2 can attenuate lung injury in various animal models. ahajournals.org Furthermore, a phase II clinical trial of this compound in patients with ARDS demonstrated that the compound was well-tolerated and produced the expected pharmacological effects. ahajournals.org Infusion of this compound led to a rapid and sustained decrease in plasma angiotensin II levels, with a corresponding increase in the levels of angiotensin-(1-7) and angiotensin-(1-5). nih.gov This shift in the balance of RAS peptides was accompanied by a trend towards a reduction in the pro-inflammatory cytokine interleukin-6 (IL-6). ahajournals.org
| Parameter | Effect of this compound | Source |
|---|---|---|
| Angiotensin II | ↓ | ahajournals.orgnih.gov |
| Angiotensin-(1-7) | ↑ | nih.gov |
| Angiotensin-(1-5) | ↑ | nih.gov |
| Interleukin-6 (IL-6) | ↓ (trend) | ahajournals.org |
Efficacy in Systemic Cardiovascular and Renal Disease Models
Cardiac remodeling, characterized by hypertrophy and fibrosis, is a common pathological response to pressure overload and chronically elevated angiotensin II levels, often leading to heart failure. ahajournals.org Preclinical studies have established that this compound (rhACE2) can effectively mitigate these detrimental changes. researchgate.net In animal models of pressure overload-induced heart failure, rhACE2 has been shown to partially prevent the deterioration of cardiac function and the extent of pathological remodeling. ahajournals.org
Specifically, in a mouse model of pressure overload created by pulmonary artery banding, administration of rhACE2 improved both right ventricular (RV) systolic and diastolic function. plos.org This was evidenced by an increase in RV ejection fraction and a decrease in RV end-diastolic pressure. plos.org Furthermore, rhACE2 treatment led to a significant reduction in RV hypertrophy, as measured by the ratio of right ventricular weight to the weight of the left ventricle plus septum (RV/LV+S). plos.org In models of angiotensin II-induced cardiac remodeling, rhACE2 has been shown to suppress the hypertrophic and fibrotic response. nih.gov
| Parameter | Control | Pressure Overload | Pressure Overload + rhACE2 | Source |
|---|---|---|---|---|
| RV Ejection Fraction (%) | - | ↓ | ↑ (Improved) | plos.org |
| RV End Diastolic Pressure (mmHg) | - | ↑ | ↓ (Reduced) | plos.org |
| RV/LV+S Ratio | - | ↑ | ↓ (Reduced) | plos.org |
Diabetic nephropathy is a major complication of diabetes and a leading cause of end-stage renal disease. nih.gov The activation of the renin-angiotensin system plays a crucial role in the pathogenesis of this condition. nih.gov Studies in Akita mice, a genetic model of type 1 diabetes that develops diabetic kidney injury, have demonstrated the therapeutic efficacy of rhACE2. nih.govnih.gov
Treatment with recombinant human ACE2 (hrACE2) in Akita mice led to a significant reduction in urinary albumin excretion, a key marker of kidney damage. nih.gov This improvement in kidney function was associated with a normalization of blood pressure and a decrease in glomerular mesangial matrix expansion. nih.gov At the molecular level, hrACE2 treatment increased levels of the protective peptide Ang-(1-7) while lowering levels of Ang II, and reduced NADPH oxidase activity, a major source of oxidative stress in the diabetic kidney. nih.gov
| Parameter | Diabetic Control | Diabetic + hrACE2 | Source |
|---|---|---|---|
| Urinary Albumin Excretion | Increased | Reduced | nih.gov |
| Blood Pressure | Elevated | Normalized | nih.gov |
| Glomerular Mesangial Expansion | Increased | Decreased | nih.gov |
| NADPH Oxidase Activity | Increased | Reduced | nih.gov |
The vasoconstrictor effects of angiotensin II are a primary driver of hypertension. researchgate.netnih.gov this compound, by degrading angiotensin II, has shown the ability to restore normal vascular tone and reduce blood pressure in preclinical models of acute angiotensin II-dependent hypertension. researchgate.netnih.gov
In a mouse model where hypertension was acutely induced by angiotensin II infusion, administration of rhACE2 effectively cleaved the excess angiotensin II, leading to a normalization of blood pressure. nih.gov This demonstrates the direct and potent effect of this compound in counteracting the hypertensive effects of an overactive renin-angiotensin system. The blood pressure-lowering effect has also been observed in the context of diabetic kidney disease models. nih.gov
| Parameter | Diabetic Control | Diabetic + hrACE2 | Source |
|---|---|---|---|
| Systolic Blood Pressure (mmHg) | ~130 | ~115 (Normalized) | nih.gov |
Efficacy in Other Preclinical Disease Contexts
Placental dysfunction, often associated with conditions like preeclampsia, can arise from defective remodeling of the uterine vasculature, leading to periods of hypoxia and reoxygenation that induce oxidative stress. ahajournals.org The protective arm of the renin-angiotensin system, particularly ACE2, is thought to play a role in mitigating this oxidative insult.
In an in vitro model using term placental explants subjected to a hypoxia/reoxygenation insult, treatment with recombinant human ACE2 (rhACE2) demonstrated a protective effect. ahajournals.org The study found that rhACE2 treatment led to an increase in the mRNA expression of key antioxidant enzymes, Nrf2 and NQO1, compared to the hypoxia/reoxygenation group alone. This suggests that this compound can enhance the placenta's intrinsic antioxidant defenses, potentially protecting against the oxidative damage associated with placental insufficiency. ahajournals.org
| Parameter (mRNA expression) | Hypoxia/Reoxygenation | Hypoxia/Reoxygenation + rhACE2 | Source |
|---|---|---|---|
| Nrf2 | - | ↑ | ahajournals.org |
| NQO1 | - | ↑ | ahajournals.org |
Reduction of Viral Load in In Vitro and Selected Preclinical Viral Infection Models
The primary mechanism by which this compound, a recombinant human angiotensin-converting enzyme 2 (rhACE2), is hypothesized to exert its antiviral effect is by acting as a soluble "decoy" receptor for viruses that utilize the membrane-bound ACE2 for cellular entry. This is particularly relevant for coronaviruses such as SARS-CoV and SARS-CoV-2. By binding to the viral spike protein, soluble rhACE2 competitively inhibits the virus from attaching to host cells, thereby neutralizing it and preventing infection. Preclinical studies on various rhACE2 compounds have demonstrated this principle, showing a reduction in viral load in different models.
Research has shown that soluble rhACE2 can significantly reduce viral entry into target cells in in vitro settings, including Vero-E6 cells, human vascular cells, and kidney organoids exposed to SARS-CoV-2. nih.gov This suggests efficacy during the early stages of infection. The beneficial effect of rhACE2 in constraining viral load has also been indicated in preclinical animal models of Severe Acute Respiratory Syndrome (SARS) and H5N1 influenza. nih.gov
While specific published data on the direct antiviral efficacy of this compound in viral load reduction studies is limited, the broader class of soluble rhACE2 molecules has been more extensively studied, providing a strong proof-of-concept. For instance, a similar clinical-grade soluble dimeric rhACE2, known as APN01, has been shown to effectively neutralize SARS-CoV-2 and its variants of concern (VOCs). biorxiv.orgembopress.org
In preclinical evaluations, various soluble ACE2 proteins have demonstrated significant efficacy in reducing viral titers in both cell cultures and animal models of SARS-CoV-2 infection.
In Vitro Neutralization of SARS-CoV-2
Studies on different forms of soluble rhACE2 have consistently shown potent neutralization of SARS-CoV-2 in various cell lines. This is typically measured by the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90), which represent the concentration of the compound required to inhibit viral infection by 50% and 90%, respectively.
For example, a clinical-grade soluble ACE2 (APN01) demonstrated potent, dose-dependent reduction of viral load against multiple SARS-CoV-2 variants. embopress.org The neutralization potency was found to correlate with the binding affinity of the soluble ACE2 to the viral spike protein. biorxiv.orgembopress.org In some cases, the IC50 and IC90 values for variants of concern were 10 to 20 times lower than for the original reference strain, indicating enhanced neutralization. biorxiv.orgembopress.org
Another bioengineered soluble ACE2 protein, ACE2 618-DDC-ABD, has also shown effective neutralization of both wild-type and Omicron variants of SARS-CoV-2 in human A549 cells. life-science-alliance.org
Table 1: In Vitro Neutralization of SARS-CoV-2 Variants by a Clinical Grade Soluble ACE2 (APN01)
| SARS-CoV-2 Variant | Cell Line | IC50 (µg/mL) | IC90 (µg/mL) |
|---|---|---|---|
| Reference Strain | VeroE6 | 2.5 - 5 | 10 - 20 |
| Alpha | VeroE6 | 0.5 - 1 | 2.5 - 5 |
| Beta | VeroE6 | 0.25 - 0.5 | 1 - 2.5 |
| Gamma | VeroE6 | 0.5 - 1 | 2.5 - 5 |
| Delta | VeroE6 | 0.25 - 0.5 | 1 - 2.5 |
| Omicron | VeroE6 | 0.1 - 0.25 | 0.5 - 1 |
| Reference Strain | Human Lung Epithelial | 5 - 10 | >20 |
| Alpha | Human Lung Epithelial | 1 - 2.5 | 5 - 10 |
| Beta | Human Lung Epithelial | 0.5 - 1 | 2.5 - 5 |
| Gamma | Human Lung Epithelial | 1 - 2.5 | 5 - 10 |
| Delta | Human Lung Epithelial | 0.5 - 1 | 2.5 - 5 |
| Omicron | Human Lung Epithelial | 0.25 - 0.5 | 1 - 2.5 |
Data synthesized from studies on APN01, a compound similar to this compound. biorxiv.orgembopress.org
Reduction of Viral Titers in Preclinical Animal Models
The efficacy of soluble ACE2 decoys has also been demonstrated in vivo. In a mouse model susceptible to SARS-CoV-2 (k18-hACE2 mice), treatment with a novel soluble ACE2 protein resulted in a marked reduction of viral titers in the lungs and brain. biorxiv.orgmdpi.com
Treatment with a bioengineered soluble ACE2 decoy (ACE2 618-DDC-ABD) in mice infected with the aggressive Delta variant of SARS-CoV-2 led to significantly reduced viral titers in both the lungs and the brain, contributing to a 90% survival rate compared to 0% in the control group. mdpi.com Notably, by day 14 post-infection, the viral titers in the lungs and brains of the treated animals were undetectable. mdpi.com
Table 2: Reduction of SARS-CoV-2 Delta Variant Titers in k18-hACE2 Mice Treated with Soluble ACE2 618-DDC-ABD
| Organ | Treatment Group | Mean Viral Titer (Log10 PFU/g) |
|---|---|---|
| Lung | PBS Control | ~6.0 |
| Lung | ACE2 618-DDC-ABD | ~3.0 |
| Brain | PBS Control | ~8.0 |
| Brain | ACE2 618-DDC-ABD | ~4.5 |
Data is approximated from graphical representations in the cited preclinical study. mdpi.com
These findings from studies on closely related soluble ACE2 molecules provide strong evidence for the potential of this compound to reduce viral load in infections where the virus utilizes the ACE2 receptor for entry. The mechanism of action as a competitive inhibitor of viral binding is well-supported by this body of preclinical research.
Pharmacokinetics and Pharmacodynamics of Gsk 2586881 in Preclinical Systems
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have provided foundational knowledge on the absorption, distribution, and elimination of GSK-2586881. These studies are essential for understanding its systemic exposure and duration of action.
Systemic Distribution and Detection in Animal Plasma
Following administration in animal models, this compound is readily detected in systemic circulation. After subcutaneous injection in mice, the compound is found in the plasma. nih.gov This demonstrates its ability to enter the bloodstream from the subcutaneous tissue. Studies involving intravenous infusion in mice have shown that this compound leads to a dose-dependent increase in serum ACE2 activity. researchgate.net However, this increased activity was observed in the serum and did not appear to affect local ACE2 activity in tissues such as the kidney or heart. researchgate.net This suggests that the distribution of the soluble recombinant enzyme's activity is primarily confined to the circulatory system rather than accumulating in specific organs.
Absorption Profiles in Relevant Animal Models
The absorption of this compound has been demonstrated in preclinical models. When administered via subcutaneous injection to mice, this compound is absorbed and becomes systemically available, as evidenced by its detection in plasma. nih.gov The mechanism of this absorption is thought to occur either through lymphatic vessels or by direct passage across capillary walls. nih.gov
Elimination Characteristics in Preclinical Species
While detailed quantitative data on the elimination half-life and clearance rates of this compound in preclinical species are not extensively detailed in the available literature, studies in various animal models form the basis for predicting its disposition. nih.gov The general approach involves characterizing the compound's elimination profile in species such as mice and rats to inform human pharmacokinetic predictions. nih.gov For this compound, direct administration has been shown to have anti-remodeling effects in animal models of pulmonary hypertension, implying that the compound remains active long enough to exert these therapeutic effects. nih.gov
Table 1: Summary of Preclinical Pharmacokinetic Findings for this compound
| Pharmacokinetic Parameter | Animal Model | Key Finding | Citation |
|---|---|---|---|
| Systemic Detection | Mouse | Detected in plasma following subcutaneous injection. | nih.gov |
| Systemic Distribution | Mouse | Intravenous infusion caused a dose-dependent increase in serum ACE2 activity, but not in kidney or cardiac tissue. | researchgate.net |
| Absorption | Mouse | Absorbed systemically after subcutaneous injection, likely via lymphatic vessels or capillary walls. | nih.gov |
Preclinical Pharmacodynamics and Target Engagement
Preclinical studies have consistently shown that this compound actively engages its target, the renin-angiotensin system, leading to predictable modulation of its key peptide components.
Consistent Modulation of Renin-Angiotensin System Peptides In Vivo
This compound, as a recombinant ACE2, functions by enzymatically degrading Angiotensin II (Ang II) into Angiotensin-(1-7) (Ang-(1-7)). researchgate.netersnet.org This action shifts the balance of the RAS away from the vasoconstrictive, pro-inflammatory effects of Ang II and towards the vasodilatory and protective effects of Ang-(1-7). researchgate.netersnet.org In animal models of pulmonary hypertension, administration of this compound has demonstrated significant anti-remodeling effects. nih.gov Specifically, it has been shown to attenuate pulmonary vascular remodeling in a murine bleomycin (B88199) model and even reverse established pulmonary hypertension in a mouse model of familial pulmonary arterial hypertension. nih.gov Furthermore, in Akita mice, a model for diabetic kidney disease, this compound improved the condition by restoring normal blood pressure and reducing albuminuria. nih.gov These therapeutic effects are a direct consequence of its enzymatic activity on RAS peptides.
Sustained Reduction of Angiotensin II Levels
A primary pharmacodynamic effect of this compound is the potent and sustained reduction of Ang II levels. nih.govresearchgate.net In a mouse model of acute Ang II-dependent hypertension, administration of this compound was found to effectively cleave Ang II, leading to the restoration of normal blood pressure. nih.govresearchgate.net Studies in conscious mice receiving infusions of the compound showed it can efficiently lower systemic Ang II while simultaneously increasing levels of Ang-(1-7). researchgate.net This rapid modulation of RAS peptides provides strong evidence of target engagement in vivo. escholarship.orgresearchgate.net The enzymatic action of this compound on Ang II is a key mechanism behind its observed beneficial effects in various preclinical disease models, including those for pulmonary hypertension and cardiac remodeling. nih.govresearchgate.net
Table 2: Preclinical Pharmacodynamic Effects of this compound on the Renin-Angiotensin System
| Animal Model | Peptide Modulated | Observed Effect | Citation |
|---|---|---|---|
| Mouse (Ang II-dependent hypertension) | Angiotensin II | Effectively cleaved, leading to restoration of normal blood pressure. | nih.govresearchgate.net |
| Mouse | Angiotensin II | Efficiently lowered systemic levels. | researchgate.net |
| Mouse | Angiotensin-(1-7) | Increased systemic levels. | researchgate.net |
| Rodent (Pulmonary Hypertension) | Angiotensin II / Angiotensin-(1-7) | Activity results in Mas receptor activation, indicating a shift from Ang II to Ang-(1-7) signaling. | ersnet.org |
| Mouse (Familial PAH) | Not specified | Reversed established pulmonary hypertension. | nih.gov |
| Akita Mouse (Diabetic Kidney Disease) | Not specified | Alleviated condition by restoring normal blood pressure and decreasing albuminuria. | nih.gov |
Corresponding Increase in Angiotensin-(1-7) and Angiotensin-(1-5) Concentrations
Administration of this compound leads to a rapid and sustained increase in the plasma concentrations of Angiotensin-(1-7) and its metabolite, Angiotensin-(1-5). nih.govnih.govescholarship.org In preclinical studies involving patients with acute respiratory distress syndrome (ARDS), infusion of this compound resulted in a swift elevation of both Angiotensin-(1-7) and Angiotensin-(1-5) levels, which remained elevated for up to 48 hours. nih.govescholarship.orgnih.gov This effect is a direct consequence of the enzymatic activity of this compound, which cleaves Angiotensin II to form Angiotensin-(1-7). d-nb.infoclinicaltrials.gov Similarly, in studies with patients suffering from pulmonary arterial hypertension (PAH), a consistent and sustained increase in both Angiotensin-(1-7) and Angiotensin-(1-5) was observed following administration of this compound. nih.govescholarship.org This modulation of RAS peptides indicates successful target engagement by the compound. nih.govescholarship.orgnih.gov The increase in these peptides is a key mechanism of action, as Angiotensin-(1-7) has vasodilatory and anti-proliferative properties that counteract the detrimental effects of Angiotensin II. clinicaltrials.gov
Modulation of Disease-Associated Biomarkers in Preclinical Models
Increase in Superoxide (B77818) Dismutase 2 (SOD2) Levels
Preclinical studies have identified an increase in Superoxide Dismutase 2 (SOD2) levels as a notable effect of this compound administration. In a pilot study involving patients with pulmonary arterial hypertension (PAH), a single infusion of this compound led to a significant increase in plasma SOD2 protein levels at the two-week mark. nih.govnih.goversnet.org This finding is significant as SOD2 is an antioxidant enzyme that plays a crucial role in mitigating oxidative stress. portlandpress.com The induction of SOD2 is considered a marker of Mas1 receptor activation, a key component of the protective arm of the renin-angiotensin system. nih.govnih.goversnet.org Furthermore, research in a mouse model of bleomycin-induced pulmonary hypertension showed that recombinant ACE2 treatment increased pulmonary SOD2 expression, which was associated with reduced oxidative stress and attenuated vascular remodeling. portlandpress.com
Reduction in Inflammatory Markers (e.g., Interleukin-6, 3-nitrotyrosine)
This compound has been shown to reduce levels of key inflammatory markers in preclinical models. In a trial with acute respiratory distress syndrome (ARDS) patients, there was a trend towards a decrease in Interleukin-6 (IL-6) concentrations in subjects treated with this compound compared to placebo. nih.govescholarship.orgnih.gov IL-6 is a pro-inflammatory cytokine implicated in the pathogenesis of various inflammatory conditions. gsk.commdpi.com
Furthermore, in a study on patients with pulmonary arterial hypertension (PAH), administration of this compound was associated with a reduction in plasma markers of inflammation within 2 to 4 hours. nih.govnih.goversnet.org Specifically, levels of 3-nitrotyrosine (B3424624), a marker of oxidant stress, were significantly decreased at both 4 and 24 hours post-infusion. nih.goversnet.org At the 24-hour time point, the 3-nitrotyrosine levels in treated PAH patients were comparable to those of healthy controls, suggesting a significant reduction in whole-body oxidant stress. nih.goversnet.org
| Time Point | IL-6 (pg/mL) in PAH Patients |
| Pre-treatment (0h) | 4.6 ± 1.8 |
| 2 hours post-infusion | 4.0 ± 1.9 |
| 4 hours post-infusion | 9.2 ± 6.7 |
| 24 hours post-infusion | 6.4 ± 6.4 |
| 2 weeks post-infusion | 3.3 ± 1.5 |
| Time Point | 3-nitrotyrosine Levels in PAH Patients | p-value vs. baseline |
| Baseline | Increased compared to controls (p=0.02) | N/A |
| 4 hours post-infusion | Decreased | p=0.02 |
| 24 hours post-infusion | Decreased | p=0.002 |
Changes in Surfactant Protein D Concentrations
In a clinical trial involving patients with acute respiratory distress syndrome (ARDS), the administration of this compound resulted in increased concentrations of Surfactant Protein D (SP-D). nih.govescholarship.orgnih.gov SP-D levels were observed to rise, reaching a maximum at 48 hours post-infusion, after which they began to gradually decrease. nih.gov This increase in SP-D was significantly elevated in the this compound-treated group compared to the placebo group at 12, 24, 48, and 72 hours, providing strong evidence of a treatment-related effect. nih.gov
Upregulation of Nrf2 and NQO1 mRNA Expression
Research has indicated that this compound can influence the expression of genes involved in the cellular antioxidant response. Specifically, in a model of placental dysfunction, treatment with recombinant human ACE2 (rhACE2) led to an increase in the mRNA expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and NAD(P)H quinone dehydrogenase 1 (NQO1) when compared to hypoxia/reoxygenation alone. patsnap.com The upregulation of Nrf2, a master regulator of the antioxidant response, and its target gene NQO1, suggests a mechanism by which this compound may mitigate oxidative stress. patsnap.com
Hemodynamic Effects in Preclinical Cardiovascular Models
The hemodynamic effects of this compound have been investigated in various preclinical cardiovascular models, yielding mixed results. In a pilot study with a small number of patients with pulmonary arterial hypertension (PAH), a single infusion of this compound was associated with a significant improvement in cardiac output and a reduction in pulmonary vascular resistance. nih.govnih.goversnet.org However, a subsequent, larger Phase IIa study in PAH patients receiving background therapy did not show a consistent or sustained effect on acute cardiopulmonary hemodynamics, including pulmonary vascular resistance, cardiac index, and mean pulmonary artery pressure. nih.govescholarship.orgnih.gov
Advanced Research Methodologies Applied to Gsk 2586881
In Vitro Assay Development and Optimization
In vitro assays are fundamental in characterizing the biochemical and cellular effects of GSK-2586881. These assays provide a controlled environment to study specific biological processes.
Biochemical Assays for Enzyme Activity and Substrate Conversion
Biochemical assays are crucial for directly measuring the enzymatic function of this compound, which is to convert angiotensin II (Ang II) to angiotensin-(1-7). ersnet.org
A key pharmacodynamic marker for this compound activity is the ratio of Ang II to Ang-(1-7). ersnet.org In a clinical study involving patients with PAH, the administration of this compound led to a significant and sustained reduction in plasma Ang II levels and a corresponding increase in Ang-(1-7) and another metabolite, angiotensin-(1-5). nih.gov For instance, in three patients with elevated baseline Ang II/Ang-(1-7) ratios, the ratio decreased from an average of 26.5 to 0.2 within 2 hours of drug administration. ersnet.org This demonstrates the potent and rapid enzymatic activity of this compound in vivo. ersnet.org
Fluorimetric techniques have gained prominence in enzyme kinetics due to their high sensitivity and the ability to continuously monitor reactions. mdpi.com While specific fluorescence-based assays for this compound are not detailed in the provided context, the principles of using fluorogenic substrates to measure enzyme activity are well-established for various hydrolases and could be applied to ACE2. mdpi.com
The development of robust biochemical assays also involves considering the use of biological versus synthetic substrates. While synthetic substrates can be convenient, biological substrates often provide a more accurate measure of an enzyme's therapeutic activity. contentstack.com For ACE2, its natural substrate is Ang II, and assays measuring the direct conversion to Ang-(1-7) are most relevant. ersnet.org
Cell-Based Functional Assays (e.g., Proliferation, Viability, Migration, Invasion)
Cell-based functional assays are essential for understanding the downstream cellular consequences of this compound's enzymatic activity. nuvisan.comcriver.com These assays can measure a wide range of cellular processes, including:
Proliferation and Viability: Assays like MTT, BrdU incorporation, and real-time cell analysis (RTCA) systems (e.g., xCELLigence) can quantify changes in cell number and health in response to treatment. nuvisan.comols-bio.com
Migration and Invasion: Techniques such as the wound healing assay and Transwell migration assays are used to assess the ability of cells to move and invade through extracellular matrix barriers, which are critical processes in vascular remodeling. nuvisan.comnih.gov
Apoptosis: Methods like TUNEL staining and caspase activity assays help to determine if a compound induces programmed cell death. nuvisan.combdbiosciences.com
While specific studies detailing the use of these assays for this compound are not extensively covered, the investigation of related pathways provides a strong rationale for their application. For example, glycogen (B147801) synthase kinase-3 (GSK-3), an enzyme that can be indirectly influenced by the pathways this compound modulates, has been shown to regulate cell proliferation and migration. nih.gov
Ligand Binding and Affinity Studies
Ligand binding assays are used to determine the affinity and specificity of a compound for its receptor or enzyme. For this compound, which is itself an enzyme, these studies would focus on its interaction with its substrate, Ang II. The high efficiency of Ang II conversion to Ang-(1-7) observed in clinical studies suggests a high affinity and catalytic efficiency. ersnet.org
Immunogenicity assays are also a critical component of the in vitro assessment of therapeutic proteins like this compound. These assays are designed to detect the presence of anti-drug antibodies. A tiered approach is often used, starting with a screening assay to identify positive samples, followed by a confirmation assay. clinicaltrials.govclinicaltrials.gov Positive samples can be further characterized for neutralizing antibodies, which are antibodies that can inhibit the drug's enzymatic activity. clinicaltrials.govclinicaltrials.gov
Ex Vivo Tissue and Organ Perfusion Models
Ex vivo models bridge the gap between in vitro studies and in vivo animal models by allowing for the study of drugs in the context of an intact organ. nih.gov
Studies Utilizing Isolated Arteries and Organs
Ex vivo organ perfusion systems, which can maintain the viability of organs like the liver, kidney, and lungs for extended periods, are valuable tools for studying the pharmacokinetics and pharmacodynamics of drugs. tno-pharma.comtno.nl Porcine organs are often used as they are physiologically comparable to human organs. tno.nlnih.gov
In the context of this compound, studies have been conducted using isolated porcine pulmonary arteries to investigate the effects of activating the ACE2/Ang-(1-7)/Mas receptor axis. nih.gov Due to the challenges of using ACE2 directly in these preparations, a direct Mas receptor agonist, AVE0991, was used. This study demonstrated a dose-dependent vasodilation in porcine pulmonary arteries, providing a rationale for the potential therapeutic effects of this compound in PAH. nih.gov
The following table summarizes the findings from the ex vivo study with AVE0991 in porcine pulmonary arteries:
| Concentration of AVE0991 | Percent Dilation (Mean) |
| Low | Moderate |
| High | Maximum |
Data is qualitative as specific numerical values were not provided in the source.
Analysis of Tissue-Specific Responses
Ex vivo models are particularly useful for analyzing tissue-specific responses to a drug. In the study with AVE0991 in porcine pulmonary arteries, gene expression analysis identified superoxide (B77818) dismutase 2 (SOD2) and inflammatory pathway genes as being robustly modulated by Mas receptor activation. nih.gov This finding was later corroborated in a clinical study with this compound, where an increase in plasma SOD2 protein levels was observed two weeks after drug administration in PAH patients. ersnet.org
Furthermore, this compound administration was associated with a reduction in plasma markers of inflammation, such as various interleukins and TNF-α, as early as 2-4 hours post-infusion. ersnet.org This suggests a broad anti-inflammatory effect.
The table below shows the changes in inflammatory markers following this compound administration in PAH patients:
| Inflammatory Marker | Change at 2-4 hours | Change at 2 weeks |
| IL-10 | Reduced | - |
| IL-1β | Reduced | Reduced |
| IL-2 | Reduced | - |
| TNF-α | Reduced | Reduced |
| IL-6 | - | Reduced |
| IL-8 | - | Reduced |
A '-' indicates that a change was not reported at that specific time point in the provided source.
These ex vivo and subsequent clinical findings highlight the utility of these advanced research methodologies in elucidating the mechanism of action and therapeutic potential of this compound.
Development and Validation of Preclinical Animal Models
Preclinical animal models have been instrumental in understanding the therapeutic potential of this compound across a range of conditions, particularly those involving the renin-angiotensin system (RAS).
Rodent Models of Pulmonary Hypertension (e.g., Bleomycin (B88199), Familial PAH)
Rodent models of pulmonary hypertension (PH) have been crucial in evaluating the anti-remodeling effects of this compound. nih.govimrpress.comresearchgate.net Administration of this compound has shown significant antiremodeling effects in various animal models of PH. nih.gov In the murine bleomycin model, which induces lung injury and subsequent pulmonary vascular remodeling, this compound has demonstrated a significant attenuation of these pathological changes. imrpress.comresearchgate.net Furthermore, in a mouse model of familial pulmonary arterial hypertension (PAH), which often involves mutations in the bone morphogenetic protein receptor type II (BMPR2) gene, direct administration of this compound has been shown to reverse established pulmonary hypertension. imrpress.comresearchgate.net These models have been critical in establishing the proof-of-concept that augmenting ACE2 activity can counteract the vascular remodeling central to PAH pathogenesis. nih.gov The ACE2/Angiotensin-(1-7)/Mas axis has been shown to exert cardiopulmonary protective effects in an animal model of PAH. nih.gov
Table 1: Effects of this compound in Rodent Models of Pulmonary Hypertension
| Model | Key Findings | Reference |
| Murine Bleomycin Model | Significant attenuation of pulmonary vascular remodeling. | imrpress.comresearchgate.net |
| Mouse Model of Familial PAH | Reversal of established pulmonary hypertension. | imrpress.comresearchgate.net |
| Murine Right Ventricular Pressure Overload Model | Direct suppression of pathological remodeling of the right ventricle, leading to enhanced cardiac performance. | nih.gov |
Murine Models of Cardiovascular and Renal Dysfunction
The therapeutic potential of this compound has also been explored in murine models of cardiovascular and renal dysfunction. In a mouse model of acute Angiotensin II-dependent hypertension, administration of this compound effectively cleaved Angiotensin II and restored normal blood pressure. imrpress.comresearchgate.net The compound has also been shown to alleviate cardiac remodeling induced by pressure overload and Angiotensin II. imrpress.com In the context of diabetic kidney disease, studies in Akita mice, a model of genetic diabetes, have shown that this compound can improve the condition by restoring normal blood pressure and decreasing albuminuria. imrpress.comresearchgate.net Furthermore, in a mouse model of sepsis-induced cardiac dysfunction created by intraperitoneal lipopolysaccharide (LPS) injection, rhACE2 treatment relieved myocardial injury and improved cardiac function. nih.gov
Large Animal Models of Acute Lung Injury (e.g., Piglet LPS Model)
To investigate the effects of this compound in a translational model of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), a piglet model of lipopolysaccharide (LPS)-induced ALI has been utilized. nih.govmdpi.com In this model, intravenous administration of rhACE2 (GSK2586881) attenuated arterial hypoxemia and improved pulmonary hemodynamics. nih.govmdpi.com Specifically, animals treated with rhACE2 maintained higher partial oxygen pressure (PaO2) and exhibited less pronounced pulmonary hypertension compared to the control group. mdpi.com This large animal model was important for establishing dose-response relationships and assessing the immediate physiological effects of this compound in a setting that more closely mimics human critical illness. nih.gov
Placental Explant Models for Oxidative Stress Studies
Placental explant models are valuable tools for studying the pathophysiology of pregnancy-related disorders like pre-eclampsia, where placental dysfunction and oxidative stress are key features. nih.gov These ex vivo models maintain the three-dimensional structure and cellular diversity of the placental tissue, allowing for the investigation of external stimuli effects. mdpi.com While direct studies of this compound in this specific model are not detailed in the provided search results, these models are used to study the impact of factors like oxidative stress on placental function. scielo.brnih.gov For instance, studies have used placental explants to investigate how hydrogen peroxide-mediated oxidative stress induces inflammasome activation. scielo.br Such models could be theoretically applied to assess the effects of this compound on placental RAS and oxidative stress pathways.
Analytical Techniques for Peptide and Biomarker Quantification
The mechanism of action of this compound involves the modulation of the renin-angiotensin system (RAS). Therefore, accurate quantification of RAS peptides is essential for understanding its pharmacodynamic effects.
Liquid Chromatography-Mass Spectrometry (LC-MS) for RAS Peptides
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the sensitive and specific quantification of peptides, including those of the RAS. biospace.comrsc.org This method has been employed in clinical trials of this compound to measure the concentrations of key RAS peptides such as Angiotensin II, Angiotensin-(1-7), and Angiotensin-(1-5) in plasma. clinicaltrials.govresearchgate.net The use of LC-MS allows for the precise determination of how this compound infusion leads to a rapid decrease in Angiotensin II levels and a corresponding increase in the levels of its breakdown products, Angiotensin-(1-7) and Angiotensin-(1-5), providing clear evidence of target engagement. nih.govescholarship.org The development of specialized LC-MS/MS methods, sometimes involving stable isotope labeling, has enabled the multiplexed and accurate quantification of multiple RAS and kallikrein-kinin system (KKS) peptide metabolites in biological samples like serum. rsc.orgnih.gov
Immunoassays for Protein Biomarkers (e.g., SOD2, SP-D)
Immunoassays have been pivotal in quantifying changes in key protein biomarkers following the administration of this compound. These assays, typically in the form of an enzyme-linked immunosorbent assay (ELISA), provide sensitive and specific measurement of protein concentrations in biological samples.
Superoxide Dismutase 2 (SOD2): In a study involving patients with pulmonary arterial hypertension (PAH), an ELISA was used to measure plasma SOD2 protein levels. nih.gov The administration of this compound was associated with a significant increase in plasma SOD2 protein at two weeks, suggesting an induction of this crucial antioxidant enzyme. nih.goversnet.orgnih.gov This finding was consistent with ex vivo animal models where activation of the Mas1 receptor, a downstream target of the ACE2 pathway, led to increased SOD2 expression. nih.gov The rise in SOD2 is considered a potential marker of Mas1 activation in humans. nih.govportlandpress.com
Surfactant Protein D (SP-D): The concentration of SP-D, a protein associated with the lung's immune defense and alveolar capillary permeability, was also monitored in clinical trials. clinicaltrials.govnih.gov In a phase II study of this compound in patients with Acute Respiratory Distress Syndrome (ARDS), SP-D levels were unexpectedly elevated in treated subjects compared to the placebo group. nih.gov Concentrations of SP-D increased from a baseline of 257.7 ng/ml to a maximum of 494.7 ng/ml at 48 hours post-dosing. nih.gov While elevated serum SP-D can indicate worsening alveolar permeability, it is also known to have anti-inflammatory and antimicrobial properties, suggesting that the increase could reflect enhanced biosynthesis in the lung as a result of this compound treatment. nih.gov
Table 1: Immunoassay Findings for Protein Biomarkers with this compound
| Biomarker | Condition | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| SOD2 | Pulmonary Arterial Hypertension | ELISA | Significant induction of plasma SOD2 protein levels two weeks post-administration. | nih.gov |
| SP-D | Acute Respiratory Distress Syndrome | Not Specified | Increased concentrations compared with baseline, peaking at 48 hours post-dosing. | nih.gov |
Oxidative Stress Marker Assays (e.g., 3-nitrotyrosine)
Oxidative stress is a key pathological feature in conditions like PAH. nih.gov Assays for specific markers of oxidative damage have been employed to assess the impact of this compound.
Table 2: Oxidative Stress Marker Assay Findings with this compound
| Marker | Condition | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| 3-nitrotyrosine (B3424624) | Pulmonary Arterial Hypertension | Dot Blot Assay | Significant reduction in plasma levels at 4 and 24 hours post-administration. | nih.goversnet.org |
Molecular Biology and 'Omics' Approaches
To gain a deeper understanding of the molecular mechanisms of this compound, researchers have turned to molecular biology and 'omics' technologies.
Gene Expression Analysis (e.g., mRNA of ACE, ACE2, Nrf2, NQO1)
Analysis of messenger RNA (mRNA) levels provides insight into how this compound may influence gene expression.
In studies on placental explants exposed to hypoxia/reoxygenation, an event that induces oxidative stress, treatment with recombinant human ACE2 (rhACE2) led to increased mRNA expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and NAD(P)H quinone oxidoreductase 1 (NQO1). patsnap.com Nrf2 is a master regulator of the antioxidant response, and NQO1 is one of its target genes. embopress.orgembopress.org This suggests that ACE2 can mitigate oxidative stress by upregulating this protective pathway. patsnap.com Furthermore, research has shown that ACE2 expression itself can be correlated with the NRF2 pathway and oxidative stress gene regulation. biorxiv.org
Proteomic and Metabolomic Profiling of RAS Components
The primary pharmacological action of this compound is its enzymatic activity within the Renin-Angiotensin System (RAS). clinicaltrials.govtechnologynetworks.com Targeted metabolomics, particularly using liquid chromatography-mass spectrometry (LC-MS), has been instrumental in profiling the dynamic changes in RAS peptides. researchgate.netresearchgate.net
Following administration of this compound in patients with ARDS and PAH, researchers observed a rapid and sustained decrease in Angiotensin II (Ang II) levels. nih.govnih.gov Concurrently, there was a significant and sustained increase in the levels of Angiotensin-(1-7) and Angiotensin-(1-5), the products of Ang II cleavage by ACE2. nih.govclinicaltrials.gov These shifts in the RAS peptide profile demonstrate clear target engagement and the intended pharmacological activity of this compound. nih.govtechnologynetworks.com These analyses were conducted at multiple time points, providing a detailed temporal profile of the drug's effect on the RAS cascade. nih.govclinicaltrials.gov
Table 3: Summary of RAS Metabolomic Profiling with this compound
| RAS Component | Effect of this compound | Method | Condition | Reference |
|---|---|---|---|---|
| Angiotensin II | Rapid and sustained decrease | LC-MS | ARDS, PAH | nih.govnih.gov |
| Angiotensin-(1-7) | Rapid and sustained increase | LC-MS | ARDS, PAH | nih.govnih.gov |
| Angiotensin-(1-5) | Rapid and sustained increase | LC-MS | ARDS | nih.govclinicaltrials.gov |
Advanced Imaging Techniques in Preclinical Investigations
While the provided information from clinical trials focuses heavily on biomarker and metabolomic data, preclinical studies in animal models often employ advanced imaging techniques. For instance, in studies of pulmonary hypertension, imaging methods such as echocardiography are used to assess cardiac and pulmonary hemodynamics, including pulmonary artery pressure and right ventricular hypertrophy. mdpi.com In a study on healthy volunteers under hypoxic conditions, echocardiography was the primary method to measure the primary endpoint, pulmonary artery systolic pressure (PASP), to evaluate the effect of this compound on hypoxic pulmonary vasoconstriction. nih.govresearchgate.netclinicaltrials.gov
Challenges and Future Directions in Gsk 2586881 Academic Research
Deeper Elucidation of Off-Target Interactions and Selectivity Profiles in Preclinical Settings
GSK-2586881 functions by cleaving angiotensin II (Ang II) into angiotensin-(1-7) (Ang-(1-7)), thereby counteracting the vasoconstrictive, proliferative, and inflammatory effects of Ang II. clinicaltrials.gov While its primary target is ACE2, a deeper understanding of potential off-target interactions and its selectivity profile in various preclinical models is crucial. ACE2 is known to hydrolyze other biological peptides, including converting Ang I to Ang-(1-9) and processing bradykinin (B550075) metabolites. clinicaltrials.gov Academic research needs to meticulously investigate the extent and implications of these interactions in different tissue and cellular contexts relevant to potential therapeutic indications. Such studies, potentially employing advanced proteomic and biochemical techniques, would provide a more comprehensive picture of this compound's activity beyond the primary Ang II/Ang-(1-7) axis and help predict potential unintended effects or benefits.
Identification of Novel Therapeutic Indications Beyond Current Preclinical Scope
Current preclinical and early clinical investigations of this compound have largely focused on PAH and ARDS, where dysregulation of the RAS is implicated. clinicaltrials.govnih.govresearchgate.netescholarship.org However, given the widespread expression of ACE2 and the diverse roles of the RAS in various physiological and pathological processes, academic research can explore novel therapeutic indications. mdpi.com The ACE2-Ang-(1-7)-Mas receptor axis has anti-inflammatory and anti-fibrotic effects, suggesting potential in conditions beyond pulmonary vascular diseases. imrpress.com Preclinical studies in models of other cardiovascular diseases, renal disorders, or even fibrotic conditions could reveal new avenues for this compound application. imrpress.com Identifying specific patient subgroups within these broader indications who might benefit most from ACE2 augmentation is also a key area for future research. researchgate.net
Investigation of Combination Therapeutic Strategies with this compound in Preclinical Models
Exploring the potential for combining this compound with other therapeutic agents in preclinical models represents a significant future direction. Given that many diseases involve multiple intertwined pathological pathways, a combination approach might offer enhanced efficacy or allow for lower doses of individual agents, potentially reducing side effects. For instance, in PAH, current therapies target different pathways like prostacyclin, endothelin, and nitric oxide. frontiersin.org Investigating combinations of GSK2586881 with existing or novel agents targeting complementary pathways in preclinical PAH models could identify synergistic effects and inform the design of future clinical trials. frontiersin.orgkuraoncology.com Preclinical data demonstrating robust and durable antitumor activity in combination therapies, as seen with other agents in different disease contexts, highlights the potential of this approach for this compound if relevant indications are identified. kuraoncology.com
Exploration of Alternative Delivery Systems and Formulation Strategies for Preclinical Studies
This compound has primarily been administered intravenously in clinical studies. clinicaltrials.govnih.gov For broader preclinical research and potential future therapeutic development, exploring alternative delivery systems and formulation strategies is important. altasciences.comescholarship.org This could include investigating different routes of administration or developing novel formulations that enhance stability, improve tissue targeting, or prolong the half-life of the protein. altasciences.comresearchgate.netresearchgate.net Preclinical formulation development involves considering the route of administration, excipient selection, stability testing, and scale-up potential. altasciences.com Advances in nanomedicine, such as the use of nanoparticles or liposomes, could offer promising avenues for controlled release and targeted delivery of ACE2, which has been explored for other peptides. researchgate.net While GSK2586881 has shown rapid modulation of RAS peptides with intravenous infusion, alternative delivery might be necessary for certain indications or to improve convenience and efficacy in chronic conditions. nih.govresearchgate.net
Development of Predictive Preclinical Biomarkers for Response and Efficacy
Identifying predictive preclinical biomarkers for response and efficacy to this compound is crucial for optimizing its development and clinical translation. While modulation of RAS peptides like the reduction in Ang II and increase in Ang-(1-7) have been observed and indicate target engagement, these may not fully capture the downstream effects or predict therapeutic outcomes in complex diseases. nih.govnih.govresearchgate.netnih.gov Academic research should focus on identifying biomarkers that reflect the functional consequences of ACE2 augmentation in specific disease contexts. This could involve exploring markers of inflammation, oxidative stress (such as SOD2), vascular remodeling, or organ function in preclinical models. ersnet.orgersnet.orgnih.govresearchgate.net Leveraging advanced technologies and analyzing complex biological data can aid in identifying meaningful predictive biomarkers. theconferenceforum.orgprecivityad.comamegroups.cn
Unraveling the Full Spectrum of Cellular and Molecular Pathways Modulated by this compound
Although this compound's primary action is linked to the RAS, a complete understanding of the cellular and molecular pathways it modulates is still evolving. Beyond the direct cleavage of angiotensins, ACE2 can influence other signaling cascades and cellular processes. Academic research can utilize techniques such as transcriptomics, proteomics, and phosphoproteomics in preclinical models to comprehensively map the molecular changes induced by this compound. ersnet.org Understanding how ACE2 augmentation impacts inflammatory pathways, fibrotic processes, endothelial function, and cellular signaling beyond the canonical RAS axis will provide deeper insights into its therapeutic mechanisms and potential pleiotropic effects. mdpi.comimrpress.comersnet.org
Comparative Preclinical Studies with Other RAS-Modulating Agents
Comparative preclinical studies evaluating this compound against or in combination with other agents that modulate the RAS are essential. The RAS is targeted by various drug classes, including ACE inhibitors and angiotensin II receptor blockers (ARBs). imrpress.com While these agents primarily inhibit the classical ACE/Ang II/AT1 receptor axis, this compound enhances the counterbalancing ACE2/Ang-(1-7)/Mas receptor axis. imrpress.comersnet.org Comparative studies in relevant preclinical disease models can help delineate the distinct advantages and potential synergies of targeting different components of the RAS. imrpress.comescholarship.org Such research can inform the optimal positioning of ACE2 augmentation as a therapeutic strategy, either as monotherapy or in combination, compared to or alongside existing RAS-targeting drugs. imrpress.com
Compound Table
| Compound Name | PubChem CID |
| This compound | 24827312 |
Data Tables
While detailed quantitative data tables directly from preclinical studies on the outlined challenges were not consistently available across the search results, the text provides qualitative and some quantitative information on the modulation of RAS peptides by this compound.
Table 6.5.1: Modulation of RAS Peptides by this compound
| Peptide | Effect of this compound Administration (Preclinical/Early Clinical) | Notes | Source |
| Angiotensin II | Consistent and sustained reduction, often below quantification. | Observed in healthy subjects and patients with ARDS and PAH. nih.govnih.govresearchgate.netnih.gov | nih.govnih.govresearchgate.netnih.gov |
| Angiotensin(1-7) | Consistent and sustained increase. | Observed in healthy subjects and patients with ARDS and PAH. nih.govnih.govresearchgate.netnih.gov | nih.govnih.govresearchgate.netnih.gov |
| Angiotensin(1-5) | Increased. | Observed in patients with ARDS. escholarship.orgnih.gov | escholarship.orgnih.gov |
Note: This table summarizes findings related to the modulation of key RAS peptides, indicating target engagement of this compound. More detailed quantitative data would require access to specific study reports.
Mechanistic Insights into Potential Resistance or Diminished Response in Disease Models
Research into the therapeutic application of this compound, a recombinant form of human angiotensin-converting enzyme 2 (rhACE2), has explored its potential in conditions characterized by dysregulation of the renin-angiotensin system (RAS), such as acute respiratory distress syndrome (ARDS) and pulmonary arterial hypertension (PAH). The core mechanism of action for this compound involves its enzymatic activity, primarily the conversion of angiotensin II (Ang II) to angiotensin (1-7). This action is intended to counteract the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of Ang II, thereby promoting the beneficial effects associated with Ang (1-7), such as vasodilation and anti-inflammatory responses. volkamerlab.orgapeiron-biologics.com Studies have confirmed that administration of this compound leads to the expected modulation of RAS peptides, resulting in decreased levels of Ang II and increased levels of Ang (1-7) in both animal models and human subjects, indicating target engagement. nih.govnih.govnih.gov
Despite the consistent biochemical activity observed, clinical trials investigating this compound in disease models have encountered challenges, with some studies demonstrating a diminished clinical response or a lack of consistent efficacy compared to promising preclinical data. For instance, a Phase IIa clinical trial in patients with PAH who were receiving background therapy did not show a consistent or sustained beneficial effect on acute cardiopulmonary hemodynamics, including pulmonary vascular resistance, cardiac index, and mean pulmonary artery pressure. nih.gov This outcome contrasted with observations in animal models where this compound exhibited anti-remodeling effects and reversed established pulmonary hypertension. nih.govguidetopharmacology.org The reasons for this discrepancy between preclinical findings and clinical outcomes are not fully understood. nih.gov
Similarly, in studies involving patients with ARDS, while this compound was well-tolerated and modulated RAS peptides as expected, improvements in oxygenation observed in large animal models were not replicated. nih.govspringer.com An unexpected finding in ARDS patients treated with this compound was an increase in myeloperoxidase, a result that is difficult to reconcile with the known biology of ACE2 and previous findings in animal and human studies. nih.gov This observation suggests potential complex interactions or downstream effects of this compound in the context of human disease that may contribute to a diminished clinical response.
While the observed biochemical effects of this compound on RAS peptides confirm its enzymatic activity in disease settings, the lack of consistent or sustained clinical benefit in certain trials highlights the complexity of translating preclinical efficacy to human disease. Detailed mechanistic insights into potential resistance or the precise reasons for diminished response at the cellular and molecular level in these disease models are not extensively elucidated in the currently available information. Further research is required to fully understand the factors that may limit the effectiveness of rhACE2 therapy in specific patient populations and disease contexts, potentially involving investigations into alternative RAS pathways, interactions with other biological systems, or disease-specific compensatory mechanisms that may mitigate the therapeutic effects of Ang II cleavage.
Q & A
Q. What is the molecular structure of GSK-2586881, and how does it relate to its functional mechanism as a recombinant ACE2 protein?
this compound is a truncated recombinant form of human angiotensin-converting enzyme 2 (ACE2), comprising residues 1–740 of the extracellular domain. This design preserves ACE2's enzymatic activity, which is critical for its hypothesized role in binding SARS-CoV-2 Spike (S) protein and preventing viral entry into host cells. Researchers should confirm structural integrity via techniques like X-ray crystallography or cryo-EM to validate binding affinity with S protein .
Q. How was this compound identified as a potential therapeutic candidate for viral respiratory infections, such as COVID-19?
Preclinical studies suggested that ACE2 downregulation in SARS patients correlates with acute lung injury. This compound was theorized to competitively bind viral S protein, reducing viral replication while mitigating lung damage by restoring ACE2-mediated protective pathways (e.g., anti-inflammatory and vasodilation effects). Researchers should replicate these findings using pseudotyped virus neutralization assays and murine models of acute lung injury to confirm efficacy .
Q. What experimental models are recommended to evaluate this compound’s efficacy in blocking viral entry?
In vitro models:
- Pseudovirus neutralization assays with HEK293T cells expressing ACE2.
- Surface plasmon resonance (SPR) to quantify S protein-binding kinetics. In vivo models:
- Transgenic mice expressing human ACE2 challenged with SARS-CoV-2.
- Metrics should include viral load quantification (qRT-PCR), histopathological lung analysis, and cytokine profiling .
Advanced Research Questions
Q. How can researchers address contradictions between this compound’s in vitro neutralizing activity and inconsistent in vivo pulmonary outcomes?
Discrepancies may arise from differences in pharmacokinetics (e.g., tissue penetration, half-life) or host immune responses. Methodological solutions:
- Conduct dose-ranging studies in animal models to optimize bioavailability.
- Pair virological data with proteomic analysis of lung tissue to assess ACE2 enzymatic restoration.
- Compare outcomes with other ACE2-based therapeutics (e.g., soluble ACE2 fusion proteins) to identify structural determinants of efficacy .
Q. What factors might explain the discontinuation of this compound’s clinical development despite promising preclinical data?
While strategic portfolio decisions by GSK in 2019 were cited, researchers should investigate:
- Phase II trial data (if available) for safety signals or insufficient efficacy.
- Competitive inhibition dynamics in human ACE2-expressing tissues (e.g., gut, kidneys) that may limit target engagement.
- Potential redundancy with endogenous ACE2 pathways or interference from concomitant therapies .
Q. How can computational approaches enhance the redesign of this compound for improved therapeutic profiles?
- Use molecular dynamics simulations to identify regions of ACE2 susceptible to proteolytic cleavage or immunogenic epitopes.
- Employ structure-based mutagenesis to enhance S protein-binding avidity while minimizing off-target interactions (e.g., with integrins or MAS1 receptors).
- Validate redesigned variants using biolayer interferometry (BLI) and in vivo biodistribution studies .
Q. What synergies exist between this compound and immunomodulatory agents (e.g., interferons) in combinatorial therapies?
Co-administration with interferons may amplify antiviral responses by upregulating intrinsic immune defenses. Experimental design considerations:
- Test timing and dosing regimens in co-culture systems (e.g., human airway epithelial cells + immune cells).
- Assess cytokine storms risk via multiplex assays (e.g., IL-6, TNF-α) in preclinical models.
- Compare outcomes to monotherapy arms to quantify additive vs. synergistic effects .
Methodological Guidelines
- Data Validation : Ensure reproducibility by adhering to standardized protocols for ACE2 activity assays (e.g., fluorogenic substrate hydrolysis) and viral titer measurements.
- Ethical Reporting : Disclose limitations in animal-to-human translatability, particularly regarding ACE2 expression heterogeneity across tissues.
- Literature Synthesis : Cross-reference findings with ACE2-related studies in SARS-CoV and other coronaviruses to identify conserved mechanisms or divergent pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
